molecular formula C22H26ClN7O B10985501 3-(4-chlorophenyl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one

3-(4-chlorophenyl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one

Cat. No.: B10985501
M. Wt: 439.9 g/mol
InChI Key: XEYPNJDUWCDNTK-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one is a complex organic compound that features a combination of aromatic, piperazine, pyridine, and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with piperazine to form 1-(4-chlorophenyl)piperazine.

    Attachment of the Pyridine Moiety: The next step is the alkylation of 1-(4-chlorophenyl)piperazine with 2-(bromomethyl)pyridine to yield 1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}-4-chlorobenzene.

    Tetrazole Formation: The final step involves the reaction of the intermediate with sodium azide and triethyl orthoformate to introduce the tetrazole ring, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyridine moieties.

    Reduction: Reduction reactions can target the aromatic rings and the tetrazole group.

    Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include hydroxylated derivatives.

    Reduction: Reduced forms of the aromatic rings and tetrazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors.

Medicine

The compound is of particular interest in medicinal chemistry for its potential therapeutic properties. It is being investigated for its activity against various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one hydrochloride: A closely related compound with similar properties.

    1-(4-chlorophenyl)piperazine: Shares the piperazine and chlorophenyl moieties but lacks the pyridine and tetrazole groups.

    2-(bromomethyl)pyridine: Contains the pyridine moiety but lacks the piperazine and tetrazole groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H26ClN7O

Molecular Weight

439.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]-4-(tetrazol-1-yl)butan-1-one

InChI

InChI=1S/C22H26ClN7O/c23-20-6-4-18(5-7-20)19(16-30-17-25-26-27-30)15-22(31)29-13-11-28(12-14-29)10-8-21-3-1-2-9-24-21/h1-7,9,17,19H,8,10-16H2

InChI Key

XEYPNJDUWCDNTK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)CC(CN3C=NN=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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